molecular formula C5H6BrN3 B109475 4-Bromo-2,6-diaminopyridine CAS No. 329974-09-6

4-Bromo-2,6-diaminopyridine

Cat. No.: B109475
CAS No.: 329974-09-6
M. Wt: 188.03 g/mol
InChI Key: KXHPZYVKCDTIHE-UHFFFAOYSA-N
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Description

4-Bromo-2,6-diaminopyridine is an organic compound with the molecular formula C5H6BrN3. It is characterized by the presence of bromine and amino functional groups attached to a pyridine ring. This compound is known for its applications in organic synthesis and various scientific research fields .

Mechanism of Action

Target of Action

It is often used in proteomics research , suggesting that it may interact with proteins or enzymes in the body.

Action Environment

The action, efficacy, and stability of 4-Bromo-2,6-diaminopyridine could be influenced by various environmental factors. For instance, it should be stored under an inert gas (nitrogen or argon) at 2–8 °C to maintain its stability .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2,6-diaminopyridine typically involves the bromination of 2,6-diaminopyridine. One common method includes the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods: For industrial-scale production, the process is optimized for higher yields and purity. This often involves the use of continuous flow reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and advanced purification techniques like recrystallization or chromatography may also be employed to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2,6-diaminopyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Bromo-2,6-diaminopyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: It serves as a precursor in the synthesis of biologically active molecules, including potential pharmaceuticals and enzyme inhibitors.

    Medicine: Research into its derivatives has shown potential for developing new drugs targeting various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties

Comparison with Similar Compounds

Uniqueness: 4-Bromo-2,6-diaminopyridine is unique due to the presence of the bromine atom, which enhances its reactivity in substitution and coupling reactions. This makes it a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals .

Properties

IUPAC Name

4-bromopyridine-2,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrN3/c6-3-1-4(7)9-5(8)2-3/h1-2H,(H4,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXHPZYVKCDTIHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1N)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60465737
Record name 4-Bromo-2,6-diaminopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60465737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

329974-09-6
Record name 4-Bromo-2,6-pyridinediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=329974-09-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-2,6-diaminopyridine
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URL https://comptox.epa.gov/dashboard/DTXSID60465737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-2,6-diaminopyridine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 4-Bromo-2,6-diaminopyridine interact with tin halide perovskites and what are the benefits of this interaction?

A1: this compound interacts with tin halide perovskites through two main mechanisms: []

  1. Hydrogen bonding: The amine groups in 4BrDP can form hydrogen bonds with the halide ions (iodine in this case) in the perovskite structure. This interaction further enhances stability and reduces energy losses by minimizing lattice strain and lowering the perovskite's Urbach energy (a measure of structural disorder). []
  • Improved charge carrier transport: By reducing defects and improving structural order, 4BrDP facilitates better flow of charge carriers (electrons and holes), ultimately leading to higher power conversion efficiency in solar cells. []

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